Neocurdione
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Overview
Description
Neocurdione is a chemical compound with a complex structure that includes a cyclodecane ring with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of starting materials such as isopropyl groups and methyl groups, which are subjected to various reaction conditions including cyclization and oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow systems to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Neocurdione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones and alcohols, while reduction reactions may yield hydrocarbons .
Scientific Research Applications
Neocurdione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Neocurdione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Neocurdione include:
- (3R,6E,10S)-2,10-Dihydroxy-2,6,10-trimethyl-6,11-dodecadien-3-yl β-D-glucopyranoside
- (3R,6E,10S,21E)-3,10-dimethylcyclotriaconta-6,21-diene-1,12-dione .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its specific stereochemistry.
Properties
Molecular Formula |
C15H24O2 |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(3R,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |
InChI |
InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+/t12-,13+/m0/s1 |
InChI Key |
KDPFMRXIVDLQKX-OAIDTJHVSA-N |
SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |
Isomeric SMILES |
C[C@H]1CC/C=C(/CC(=O)[C@H](CC1=O)C(C)C)\C |
Canonical SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |
Synonyms |
curdione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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